2-deoxy-D-glucose

Description

Properties

IUPAC Name |

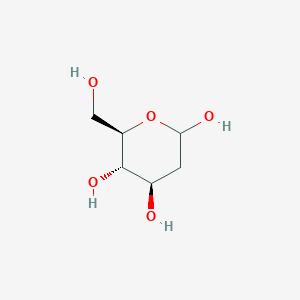

(4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-CERMHHMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019205 |

Source

|

| Record name | 2-Deoxy-D-arabino-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-58-5 |

Source

|

| Record name | 2-Deoxy-D-arabino-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-deoxy-D-glucose in Cancer Cells

For: Researchers, scientists, and drug development professionals.

Abstract

Cancer cell metabolism is characterized by a profound reliance on glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a unique therapeutic vulnerability. 2-deoxy-D-glucose (2-DG), a glucose analog, strategically exploits this dependency. This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of 2-DG in cancer cells. We will delve into its canonical role as a glycolytic inhibitor, leading to energy depletion, and explore its equally critical, non-glycolytic effects, including the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical experimental frameworks to effectively investigate and leverage the therapeutic potential of 2-DG.

The Warburg Effect: The Achilles' Heel of Cancer

Cancer cells, even in the presence of ample oxygen, exhibit a preference for metabolizing glucose through aerobic glycolysis rather than the more efficient oxidative phosphorylation pathway.[1] This metabolic switch, first described by Otto Warburg, provides rapidly proliferating cancer cells with the necessary building blocks for biosynthesis and supports a redox balance conducive to survival.[2] This heightened dependence on glycolysis makes cancer cells particularly susceptible to therapeutic agents that disrupt this pathway.[3]

This compound: A Trojan Horse for Cancer Cells

This compound is a structural analog of glucose where the hydroxyl group at the C-2 position is replaced by a hydrogen atom.[4] This seemingly minor modification allows 2-DG to be recognized and taken up by glucose transporters (GLUTs), which are often overexpressed in cancer cells.[5] Once inside the cell, the journey of 2-DG diverges significantly from that of glucose, initiating a cascade of cytotoxic events.

Competitive Inhibition of Glycolysis

The primary and most well-characterized mechanism of 2-DG is its role as a competitive inhibitor of glycolysis.[5][2]

-

Phosphorylation and Trapping: Upon entering the cell, 2-DG is phosphorylated by hexokinase (HK) to this compound-6-phosphate (2-DG-6P).[5][4]

-

Enzymatic Blockade: Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase (PGI) due to the absence of the 2-hydroxyl group.[5]

-

Accumulation and Feedback Inhibition: The intracellular accumulation of 2-DG-6P leads to feedback inhibition of hexokinase, further impeding glucose phosphorylation and the entire glycolytic cascade.[5][4][6]

This glycolytic blockade has profound consequences for the cancer cell:

-

ATP Depletion: The inhibition of glycolysis leads to a significant reduction in cellular ATP levels, starving the cancer cell of the energy required for proliferation and survival.[3][7][8]

-

Inhibition of Biosynthesis: Glycolysis provides essential precursors for the synthesis of nucleotides, amino acids, and lipids. By blocking this pathway, 2-DG hampers the anabolic processes necessary for cell growth.[6]

Beyond Glycolysis: The Induction of Endoplasmic Reticulum (ER) Stress

While the inhibition of glycolysis is a central tenet of 2-DG's action, a growing body of evidence highlights its ability to induce profound endoplasmic reticulum (ER) stress, a mechanism that can be independent of ATP depletion.[9][10][11]

Interference with N-linked Glycosylation

Structurally similar to mannose, 2-DG can interfere with the synthesis of dolichol-phosphate-oligosaccharides, which are essential for the N-linked glycosylation of proteins in the ER.[10][12] This disruption leads to an accumulation of unfolded or misfolded proteins within the ER lumen, triggering the Unfolded Protein Response (UPR).[11][13]

The UPR is a complex signaling network aimed at restoring ER homeostasis. However, under conditions of severe or prolonged stress, the UPR can switch from a pro-survival to a pro-apoptotic response. Key markers of 2-DG-induced ER stress include the upregulation of:

Importantly, studies have shown that the addition of exogenous mannose can reverse 2-DG-induced ER stress and autophagy without restoring ATP levels, underscoring the distinct nature of this mechanism.[10][11]

Convergence on Apoptosis: The Ultimate Fate of the Cancer Cell

The dual insults of energy depletion and ER stress converge to push the cancer cell towards apoptosis, or programmed cell death.[3][9][18] The specific apoptotic pathways activated can vary depending on the cancer cell type and the predominant stress signal.

-

Mitochondrial (Intrinsic) Pathway: ATP depletion and oxidative stress can lead to the activation of pro-apoptotic BCL-2 family members (e.g., BAX, BAK), resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.[9][19]

-

ER Stress-Mediated Apoptosis: Prolonged UPR activation, particularly through the CHOP pathway, can transcriptionally upregulate pro-apoptotic genes and downregulate anti-apoptotic genes, tipping the cellular balance towards death.[10][13]

The response of different cancer cell lines to 2-DG can be heterogeneous, ranging from a slowdown in proliferation to massive apoptosis.[6]

Experimental Workflows for Elucidating the Mechanism of 2-DG

A thorough investigation of 2-DG's mechanism of action requires a multi-pronged experimental approach. Below are key assays and their underlying principles.

Assessing Glycolytic Inhibition

| Assay | Principle | Typical Readout |

| Glucose Uptake Assay | Measures the cellular uptake of a radiolabeled or fluorescent glucose analog (e.g., 2-NBDG). 2-DG will competitively inhibit this uptake. | Scintillation counting or fluorescence intensity. |

| Lactate Production Assay | Measures the concentration of lactate, the end product of aerobic glycolysis, in the cell culture medium. | Colorimetric or fluorometric measurement. |

| ATP Measurement Assay | Quantifies intracellular ATP levels, which are expected to decrease upon glycolytic inhibition.[20] | Luminescence-based assays (e.g., CellTiter-Glo®).[11] |

| Extracellular Flux Analysis | Real-time measurement of the extracellular acidification rate (ECAR), a proxy for glycolysis, using instruments like the Seahorse XF Analyzer. | ECAR (mpH/min). |

Quantifying ER Stress and Apoptosis

| Assay | Principle | Typical Readout |

| Western Blotting | Detects the expression levels of key protein markers of ER stress (GRP78, CHOP) and apoptosis (cleaved caspases, PARP cleavage).[15][16][17] | Band intensity on an immunoblot. |

| Immunofluorescence | Visualizes the subcellular localization and expression of ER stress markers. | Fluorescence microscopy images. |

| Annexin V/Propidium Iodide (PI) Staining | Differentiates between live, early apoptotic (Annexin V positive), and late apoptotic/necrotic (Annexin V and PI positive) cells.[21][22] | Flow cytometry dot plots. |

| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis.[23] | Fluorescence microscopy or flow cytometry. |

Step-by-Step Protocol: Annexin V/PI Staining for Apoptosis

-

Cell Seeding and Treatment: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of 2-DG and appropriate vehicle controls for the specified time period (e.g., 24, 48 hours).

-

Cell Harvest: For adherent cells, gently detach using trypsin-EDTA. For suspension cells, collect by centrifugation. Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire data for a sufficient number of events (e.g., 10,000) for each sample.

-

Data Interpretation: Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Therapeutic Implications and Future Directions

The multifaceted mechanism of action of 2-DG makes it an attractive candidate for cancer therapy, particularly in combination with other modalities.[1][24]

-

Combination with Chemotherapy: 2-DG has been shown to sensitize cancer cells to various chemotherapeutic agents.[24][25]

-

Radiosensitization: Experimental and clinical studies have demonstrated that 2-DG can enhance the efficacy of radiotherapy.[26]

-

Targeting Hypoxic Tumors: Hypoxic regions of tumors are highly dependent on glycolysis and are often resistant to conventional therapies, making them prime targets for 2-DG.[27][28]

Despite promising preclinical data, the clinical translation of 2-DG has been met with challenges, including dose-limiting toxicities.[9] Future research is focused on developing more targeted delivery systems and identifying synergistic drug combinations to enhance the therapeutic window of 2-DG.[2]

Conclusion

This compound presents a compelling example of a rationally designed anti-cancer agent that exploits a fundamental metabolic vulnerability of tumor cells. Its ability to simultaneously induce energy starvation and ER stress provides a powerful, multi-pronged attack. A thorough understanding of these intricate mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for the continued development of 2-DG and other metabolism-targeting therapies in the fight against cancer.

References

-

2-Deoxyglucose induces cell cycle arrest and apoptosisin colorectal cancer cells independent of its glycolysis inhibition. (2015). PubMed. [Link]

-

How this compound (2DG) Targets Cancer Cells. (2024). Dr. Mumbles. [Link]

-

Understanding the Glycolysis Inhibitor this compound (2-DG). (n.d.). Cozmicway. [Link]

-

This compound targeting of glucose metabolism in cancer cells as a potential therapy. (2014). Cancer Letters. [Link]

-

This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion. (2011). Cancer Chemotherapy and Pharmacology. [Link]

-

This compound and Its Analogs: From Diagnostic to Therapeutic Agents. (2020). Molecules. [Link]

-

Importance of 2-Deoxyglucose in Medicine. (2024). YouTube. [Link]

-

Effect of this compound on Various Malignant Cell Lines In Vitro. (2005). Anticancer Research. [Link]

-

The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R. (2013). Journal of Biological Chemistry. [Link]

-

Dose Escalation Trial of this compound (2DG) in Subjects With Advanced Solid Tumors. (2009). ClinicalTrials.gov. [Link]

-

Induction of Apoptosis by a Combination of 2-Deoxyglucose and Metformin in Esophageal Squamous Cell Carcinoma by Targeting Cancer Cell Metabolism. (2019). OncoTargets and Therapy. [Link]

-

Growth inhibition and induction of apoptosis by this compound in human squamous carcinoma cell lines. (2001). ResearchGate. [Link]

-

Dose Escalation Trial of this compound (2DG) in Subjects With Advanced Solid Tumors. (2009). Threshold Pharmaceuticals. [Link]

-

Combining this compound with fenofibrate leads to tumor cell death mediated by simultaneous induction of energy and ER stress. (2016). Oncotarget. [Link]

-

This compound: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. (2022). Journal of Medicinal Chemistry. [Link]

-

This compound enhances TRAIL-induced apoptosis in human melanoma cells through XBP-1-mediated up-regulation of TRAIL-R2. (2009). Molecular Cancer. [Link]

-

Clinical studies for improving radiotherapy with this compound: present status and future prospects. (2009). Journal of Cancer Research and Therapeutics. [Link]

-

This compound (2-DG) induces endoplasmic reticulum (ER) stress. (a)... (n.d.). ResearchGate. [Link]

-

This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion. (2010). PubMed. [Link]

-

This compound and Its Analogs: From Diagnostic to Therapeutic Agents. (2020). MDPI. [Link]

-

Combining glycolytic inhibitors with chemotherapy: Phase I trial of 2-deoxyglucose and docetaxel in patients with solid tumors. (2005). Journal of Clinical Oncology. [Link]

-

FINDING A ROLE FOR 2-DEOXYGLUCOSE IN CANCER TREATMENT. (2017). ResearchGate. [Link]

-

This compound has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment. (2018). The FEBS Journal. [Link]

-

This compound enhances sensitivity of human histiocytic lymphoma U937 cells to apoptosis induced by tumor necrosis factor. (1996). Cancer Research. [Link]

-

Energy and endoplasmic reticulum stress induction by gold(III) dithiocarbamate and 2-deoxyglucose synergistically trigger cell death in breast cancer. (2022). Journal of Biological Chemistry. [Link]

-

Kinetic analysis of the glycolysis inhibitors 2-DG (A) and IAA (B), and... (n.d.). ResearchGate. [Link]

-

Mass Spectrometric Metabolic Fingerprinting of this compound (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. (2022). Metabolites. [Link]

-

Glycolytic inhibition by this compound abolishes both neuronal and network bursts in an in vitro seizure model. (2018). Journal of Neurophysiology. [Link]

-

2-DG induces ATP reduction, ER stress/UPR and autophagy. 1420 (a),... (n.d.). ResearchGate. [Link]

-

2DG + P induces ER stress in PC3 and MDAMB231 cells. PC3 cells and... (n.d.). ResearchGate. [Link]

-

2-DG inhibits glycolysis and cell proliferation in vitro and in vivo.... (n.d.). ResearchGate. [Link]

-

Physiologically Achievable Concentration of this compound Stimulates IFN-γ Secretion in Activated T Cells In Vitro. (2022). International Journal of Molecular Sciences. [Link]

-

Seizure suppression via glycolysis inhibition with 2‐deoxy‐D‐glucose (2DG). (n.d.). ResearchGate. [Link]

-

Low dose of this compound kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia. (2017). Oncotarget. [Link]

-

A simple technique for quantifying apoptosis in 96-well plates. (2012). Journal of Visualized Experiments. [Link]

-

This compound Treatment Decreases Anti-inflammatory M2 Macrophage Polarization in Mice with Tumor and Allergic Airway Inflammation. (2017). Frontiers in Immunology. [Link]

-

2-DG impacts cell metabolism and induces apoptosis 2-DG causes... (n.d.). ResearchGate. [Link]

-

2-DeoxyGlucose (2-DG) - Cancer Treatments - from Research to Application. (n.d.). Cancer Treatments from Research to Application. [Link]

Sources

- 1. This compound targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cozmicway.com [cozmicway.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. How this compound (2DG) Targets Cancer Cells [2dg.org]

- 8. Mass Spectrometric Metabolic Fingerprinting of this compound (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Deoxyglucose induces cell cycle arrest and apoptosisin colorectal cancer cells independent of its glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. This compound enhances TRAIL-induced apoptosis in human melanoma cells through XBP-1-mediated up-regulation of TRAIL-R2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Energy and endoplasmic reticulum stress induction by gold(III) dithiocarbamate and 2-deoxyglucose synergistically trigger cell death in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resources.revvity.com [resources.revvity.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. ascopubs.org [ascopubs.org]

- 26. Clinical studies for improving radiotherapy with this compound: present status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. Dose Escalation Trial of this compound (2DG) in Subjects With Advanced Solid Tumors [ctv.veeva.com]

An In-depth Technical Guide on the Biochemical Pathway of 2-Deoxy-D-Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Faceted Nature of a Deceptive Sugar

2-Deoxy-D-glucose (2-DG), a synthetic analog of glucose, has garnered significant attention in biomedical research for its ability to interfere with cellular metabolism.[1] Structurally similar to D-glucose but lacking the hydroxyl group at the second carbon position, 2-DG acts as a metabolic Trojan horse.[2][3] It is readily taken up by cells through glucose transporters, particularly in cells with high glucose avidity such as cancer cells, but its subsequent metabolic fate leads to a cascade of cellular disruptions.[2][4] This guide provides a comprehensive overview of the biochemical pathway of 2-DG metabolism, its multifaceted downstream effects, and established experimental protocols for its study, offering a critical resource for researchers and drug development professionals.

Part 1: The Core Metabolic Pathway of this compound

The metabolic journey of 2-DG begins with its transport into the cell and culminates in the inhibition of key glycolytic enzymes.

Cellular Uptake and Phosphorylation

Similar to glucose, 2-DG is transported across the cell membrane by glucose transporters (GLUTs).[2][4] Cells with higher rates of glucose uptake, a characteristic feature of many cancer cells known as the Warburg effect, also exhibit increased uptake of 2-DG.[5][6] Once inside the cell, 2-DG is a substrate for hexokinase, the first enzyme in the glycolytic pathway.[6][7] Hexokinase phosphorylates 2-DG at the 6th carbon, forming this compound-6-phosphate (2-DG-6-P).[8][9]

The Metabolic Dead End and Its Consequences

The phosphorylation of 2-DG into 2-DG-6-P is the critical step that initiates its metabolic disruption. Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase, the second enzyme in glycolysis.[2][7] This is due to the absence of the 2-hydroxyl group, which is essential for the enzymatic reaction.[10] Consequently, 2-DG-6-P accumulates within the cell, leading to two primary inhibitory effects:

-

Competitive Inhibition of Hexokinase: The accumulation of 2-DG-6-P acts as a feedback inhibitor of hexokinase, competing with glucose for the enzyme's active site.[6][9] This reduces the overall rate of glucose phosphorylation and entry into the glycolytic pathway.

-

Inhibition of Phosphoglucose Isomerase: 2-DG-6-P also directly inhibits the activity of phosphoglucose isomerase, further blocking the progression of glycolysis.[5][8]

This enzymatic blockade effectively stalls glycolytic flux, leading to a significant reduction in the production of ATP and essential metabolic intermediates.[6][11]

Part 2: Broader Cellular Ramifications of 2-DG Metabolism

The impact of 2-DG extends beyond the direct inhibition of glycolysis, triggering a range of cellular stress responses.

Energy Depletion and Metabolic Stress

The primary consequence of glycolytic inhibition by 2-DG is a reduction in cellular ATP levels.[5][12] This energy depletion is particularly detrimental to cancer cells, which have a high metabolic rate and rely heavily on glycolysis for energy production.[4][13] The decrease in ATP can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which in turn can modulate various downstream signaling pathways, including the PI3K/Akt/mTOR pathway.[11][14] Furthermore, the disruption of glycolysis can induce oxidative stress by altering the cellular redox balance.[6][15]

Interference with N-linked Glycosylation and ER Stress

Due to its structural similarity to mannose, 2-DG can also interfere with N-linked glycosylation, a critical process for the proper folding and function of many proteins in the endoplasmic reticulum (ER).[2][16] This interference can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[17][18] The cell responds to ER stress by activating the unfolded protein response (UPR), a signaling pathway that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[17][19] Notably, in some cancer cell lines, the toxicity of 2-DG under normoxic conditions appears to be mediated more by the induction of ER stress than by the inhibition of glycolysis.[17][20] The addition of mannose can often reverse the effects of 2-DG on N-linked glycosylation and ER stress.[16][21]

Induction of Autophagy and Apoptosis

Both energy depletion and ER stress are potent inducers of autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death.[15][19] 2-DG has been shown to upregulate autophagy in various cancer cell lines.[19][22] The role of autophagy in the context of 2-DG treatment is complex and appears to be cell-type specific. In some cases, autophagy may act as a protective mechanism, while in others it may contribute to cell death.[23] Ultimately, the culmination of metabolic and ER stress induced by 2-DG can lead to the activation of apoptotic pathways and programmed cell death.[15][24]

Part 3: Experimental Protocols for Studying 2-DG Metabolism

A variety of experimental methods are available to investigate the uptake and metabolic effects of 2-DG. The choice of method depends on the specific research question, cell type, and available equipment.

Measuring this compound Uptake

The rate of glucose uptake is a key parameter in metabolic studies. Both radioactive and non-radioactive methods are widely used to measure 2-DG uptake.

Table 1: Comparison of 2-DG Uptake Assay Methods

| Method | Principle | Advantages | Disadvantages |

| Radiolabeled [³H]-2-DG | Cells are incubated with [³H]-2-DG, and the accumulated radioactivity is measured after cell lysis.[25] | Gold standard, highly sensitive.[26] | Requires handling and disposal of radioactive materials, endpoint assay.[25] |

| Fluorescent 2-NBDG | A fluorescent analog of 2-DG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose) is used, and uptake is measured by fluorescence microscopy, flow cytometry, or a plate reader.[25] | Non-radioactive, suitable for live-cell imaging and high-throughput screening.[25] | Uptake may not be solely via GLUTs, potential for artifacts.[25] |

| Enzymatic Photometric/Luminescent Assays | The accumulated 2-DG-6-P is measured enzymatically, leading to a colorimetric, fluorescent, or luminescent signal.[26][27] | Non-radioactive, sensitive, and amenable to high-throughput formats.[26][28] | Requires multiple processing steps and may have a smaller signal window compared to radioactive methods.[26] |

Step-by-Step Protocol for [³H]-2-Deoxy-D-Glucose Uptake Assay [25][29]

-

Cell Preparation: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Glucose Starvation: Wash cells with a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer) and incubate for 60-90 minutes at 37°C to normalize glucose uptake rates.

-

Stimulation (Optional): Treat cells with an agonist (e.g., insulin) or antagonist to modulate glucose uptake. Include a vehicle-treated control.

-

Uptake Initiation: Add a solution containing [³H]-2-DG (e.g., 0.5 µCi/mL) and unlabeled 2-DG (e.g., 100 µM) to each well. To determine non-specific uptake, include wells treated with a GLUT inhibitor such as Cytochalasin B. Incubate for 10-15 minutes at 37°C.

-

Uptake Termination: Stop the reaction by placing the plate on ice and aspirating the uptake solution.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular [³H]-2-DG.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample and calculate the specific glucose uptake by subtracting the non-specific uptake.

Assessing Downstream Cellular Effects

The broader cellular consequences of 2-DG treatment can be evaluated using a range of biochemical and cell-based assays.

Table 2: Assays for Downstream Effects of 2-DG

| Cellular Effect | Assay Method | Principle |

| ATP Levels | Luciferase-based ATP assays | The amount of light produced by the luciferase reaction is proportional to the ATP concentration.[12][30] |

| ER Stress | Western Blotting | Detect the upregulation of ER stress markers such as GRP78/BiP and CHOP.[18][23] |

| Autophagy | Western Blotting, Fluorescence Microscopy | Monitor the conversion of LC3-I to LC3-II by Western blot or visualize the formation of LC3 puncta by fluorescence microscopy.[19][23] |

| Apoptosis | Caspase activity assays, PARP cleavage, Annexin V staining | Measure the activity of executioner caspases (e.g., caspase-3), detect the cleavage of PARP by Western blotting, or quantify phosphatidylserine externalization using flow cytometry.[24] |

| Metabolomics | Mass spectrometry-based metabolomics | Provides a comprehensive analysis of the changes in the cellular metabolome following 2-DG treatment.[31] |

Conclusion: A Versatile Tool with Therapeutic Potential

The biochemical pathway of this compound metabolism is a compelling example of targeted metabolic disruption. By acting as a mimic of glucose, 2-DG effectively inhibits glycolysis and triggers a cascade of cellular stress responses, including energy depletion, ER stress, and ultimately, cell death.[5][8][9] This multifaceted mechanism of action makes 2-DG a valuable research tool for dissecting the complexities of cellular metabolism and a promising candidate for therapeutic intervention, particularly in the context of cancer and other diseases characterized by altered glucose metabolism.[13][15] A thorough understanding of its biochemical pathway and the availability of robust experimental protocols are essential for harnessing the full potential of this intriguing molecule in both basic research and drug development.

References

- This compound: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. (n.d.).

-

Dwarakanath, B. S. (2009). Targeting Glucose Metabolism with this compound for Improving Cancer Therapy. Future Oncology, 5(5), 581-585. Retrieved from [Link]

-

Zhong, D., et al. (2019). This compound and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules, 25(1), 80. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of 2-Deoxyglucose? Retrieved from [Link]

-

Cunningham, K. E., et al. (2011). Glycolysis inhibition by this compound reverts the metastatic phenotype in vitro and in vivo. Clinical & Experimental Metastasis, 28(8), 865-875. Retrieved from [Link]

-

Aft, R. L., Zhang, F. W., & Gius, D. (2002). Evaluation of this compound as a chemotherapeutic agent: mechanism of cell death. British Journal of Cancer, 87(7), 805-812. Retrieved from [Link]

-

López-García, S., et al. (2012). 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation. The Journal of Immunology, 188(4), 1737-1746. Retrieved from [Link]

-

Zhang, X. D., et al. (2014). This compound targeting of glucose metabolism in cancer cells as a potential therapy. Cancer Letters, 355(2), 176-183. Retrieved from [Link]

- Can this compound (2DG) Make Radiation Therapy More Effective. (n.d.).

-

Kurtoglu, M., et al. (2007). Under normoxia, this compound elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation. Molecular Cancer Therapeutics, 6(11), 3049-3058. Retrieved from [Link]

-

Cozmicway. (n.d.). Understanding the Glycolysis Inhibitor this compound (2-DG). Retrieved from [Link]

-

Merchan, J. R., et al. (2008). This compound (2-DG) inhibits angiogenesis by interfering with N-linked glycosylation. Cancer Research, 68(9 Supplement), 4887. Retrieved from [Link]

-

Kurtoglu, M., et al. (2007). Under normoxia, this compound elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation. Molecular Cancer Therapeutics, 6(11), 3049-3058. Retrieved from [Link]

-

Zhong, D., et al. (2019). This compound and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules, 25(1), 80. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 2 deoxy d glucose – Knowledge and References. Retrieved from [Link]

-

Manchester, J., et al. (1995). This compound uptake in cultured human muscle cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1272(2), 111-116. Retrieved from [Link]

-

Winkler, B. S. (1981). Transport and phosphorylation of this compound by amphibian retina. Effects of light and darkness. The Journal of General Physiology, 77(6), 667-692. Retrieved from [Link]

-

Lee, Y.-C., et al. (2020). This compound-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met. International Journal of Molecular Sciences, 21(18), 6561. Retrieved from [Link]

-

Inhibitor Research Hub. (2025, December 27). This compound (2-DG): Metabolic Checkpoint Modulation and Emerging Therapeutic Frontiers. Retrieved from [Link]

-

Kurtoglu, M., et al. (2016). Combining this compound with fenofibrate leads to tumor cell death mediated by simultaneous induction of energy and ER stress. Oncotarget, 7(26), 39457-39470. Retrieved from [Link]

-

Xi, H., et al. (2011). This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion. Cancer Chemotherapy and Pharmacology, 67(4), 899-910. Retrieved from [Link]

-

Inhibitor Research Hub. (2025, December 11). This compound (2-DG): Mechanistic Insights and Immunometabolic Frontiers. Retrieved from [Link]

-

Xi, H., et al. (2011). This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion. Cancer Chemotherapy and Pharmacology, 67(4), 899-910. Retrieved from [Link]

-

Stafstrom, C. E., et al. (2017). Glycolytic inhibition by this compound abolishes both neuronal and network bursts in an in vitro seizure model. Journal of Neurophysiology, 118(1), 539-547. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound: A Glycolysis Inhibitor in the Treatment of Cancer. Retrieved from [Link]

-

Maschek, G., et al. (2018). This compound has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment. The FEBS Journal, 285(13), 2463-2481. Retrieved from [Link]

-

Olefsky, J. M. (1976). Metabolic effects of this compound in isolated fat cells. The Journal of Biological Chemistry, 251(16), 5064-5069. Retrieved from [Link]

-

Ueno, M., et al. (2011). An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes. Analytical Biochemistry, 412(1), 8-14. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-DG induces ATP reduction, ER stress/UPR and autophagy. Retrieved from [Link]

-

YouTube. (2025, April 15). 2-DG (2-Deoxy-Glucose) STOPS Hexokinase to ENHANCE Metabolic Therapy. Retrieved from [Link]

-

Chang, Y.-C., et al. (2024). Protocol to measure glucose utilization in mouse tissues using radiolabeled this compound. STAR Protocols, 5(4), 103038. Retrieved from [Link]

-

Zhong, D., et al. (2008). 2-Deoxyglucose induces Akt phosphorylation via a mechanism independent of LKB1/AMP-activated protein kinase signaling activation or glycolysis inhibition. Molecular Cancer Therapeutics, 7(4), 809-817. Retrieved from [Link]

-

Kraegen, E. W., et al. (1985). A [3H]2-deoxyglucose method for comparing rates of glucose metabolism and insulin responses among rat tissues in vivo. Validation of the model and the absence of an insulin effect on brain. Diabetes, 34(5), 465-472. Retrieved from [Link]

-

5-Formyl-CTP. (2025, October 12). This compound: Unveiling Precision Metabolic Control in Cancer and Virology Research. Retrieved from [Link]

-

ScholarWorks@UARK. (n.d.). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. Retrieved from [Link]

-

Scribd. (n.d.). 2 Deoxy D Glucose. Retrieved from [Link]

Sources

- 1. 5-formyl-ctp.com [5-formyl-ctp.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. This compound can Improve Radiotherapy, Study Shows [artofhealingcancer.com]

- 5. This compound: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. peptidebridge.com [peptidebridge.com]

- 12. Metabolic effects of this compound in isolated fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cozmicway.com [cozmicway.com]

- 14. gtp-solution.com [gtp-solution.com]

- 15. This compound targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Under normoxia, this compound elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

- 19. This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of this compound as a chemotherapeutic agent: mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]

- 27. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]

- 29. A [3H]2-deoxyglucose method for comparing rates of glucose metabolism and insulin responses among rat tissues in vivo. Validation of the model and the absence of an insulin effect on brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. This compound-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met | MDPI [mdpi.com]

A Technical Guide to 2-Deoxy-D-Glucose (2-DG) as an Inducer of Autophagy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Deoxy-D-glucose (2-DG), a synthetic analog of glucose, has emerged as a powerful pharmacological tool for the induction and study of autophagy. By competitively inhibiting glycolysis, 2-DG mimics a state of profound glucose deprivation, triggering a cascade of cellular stress responses that converge on the activation of the autophagic pathway.[1][2] This guide provides an in-depth exploration of the molecular mechanisms underpinning 2-DG-induced autophagy, focusing on two primary signaling axes: bioenergetic stress mediated by AMP-activated protein kinase (AMPK) and endoplasmic reticulum (ER) stress resulting from impaired N-linked glycosylation.[3][4] We present validated, step-by-step protocols for key experimental assays—including LC3-II Western blotting, tandem fluorescence microscopy, and metabolic analysis—to empower researchers to reliably measure and interpret autophagic flux in response to 2-DG. This document is designed to serve as a technical resource for professionals leveraging 2-DG to investigate cellular metabolism, stress responses, and its therapeutic potential in fields such as oncology.[5]

Part 1: Foundational Concepts: 2-DG and Autophagy

This compound: A Metabolic Disruptor

This compound is a glucose molecule that has the 2-hydroxyl group replaced by hydrogen. This structural modification allows it to be recognized and transported into the cell by glucose transporters (GLUTs) and phosphorylated by hexokinase to this compound-6-phosphate (2-DG-6-P).[2][6] However, this phosphorylated form cannot be further isomerized by phosphoglucose isomerase, effectively halting the glycolytic pathway at its initial step.[5][6] The intracellular accumulation of 2-DG-6-P competitively inhibits hexokinase, leading to a rapid depletion of cellular ATP stores and creating a state of severe energy distress.[2]

Autophagy: The Cellular Recycling and Survival Pathway

Autophagy is a highly conserved catabolic process where cells degrade and recycle their own components, such as long-lived proteins and damaged organelles, to maintain homeostasis and survive periods of stress.[4][7] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases. A key hallmark of this process is the conversion of the cytosolic protein Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Monitoring this conversion and the subsequent degradation of LC3-II provides a robust measure of autophagic activity, or "autophagic flux".[8][9]

Part 2: Core Mechanisms of 2-DG-Induced Autophagy

2-DG triggers autophagy through at least two interconnected cellular stress pathways. Understanding these mechanisms is critical for designing experiments and interpreting results accurately.

Mechanism A: Bioenergetic Stress and AMPK/mTORC1 Signaling

The most widely characterized mechanism involves the cellular response to energy depletion.

-

Glycolysis Inhibition & ATP Depletion: As described, 2-DG directly blocks glycolysis, leading to a significant drop in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[2]

-

ROS Generation: The metabolic shift imposed by 2-DG can also lead to an increase in mitochondria-derived reactive oxygen species (ROS).[4][10]

-

AMPK Activation: The increased AMP:ATP ratio and presence of ROS are potent activators of AMP-activated protein kinase (AMPK), the cell's master energy sensor.[4][10][11]

-

mTORC1 Inhibition: Activated AMPK directly phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central negative regulator of autophagy.[12] AMPK can also inhibit mTORC1 by activating the TSC complex.

-

ULK1 Activation & Autophagy Initiation: Inhibition of mTORC1 relieves its repressive phosphorylation on the ULK1 complex (a homolog of yeast Atg1), a critical initiator of autophagosome formation.[12] AMPK can also directly phosphorylate and activate ULK1, further promoting autophagy.[12][13]

Mechanism B: Endoplasmic Reticulum (ER) Stress

While energy depletion is a primary driver, compelling evidence indicates that 2-DG also potently induces autophagy by triggering ER stress.[3][14] This is because 2-DG's structure is also analogous to mannose.[6]

-

Inhibition of N-linked Glycosylation: N-linked glycosylation, a critical post-translational modification for many secreted and membrane-bound proteins, occurs in the ER and requires mannose. 2-DG interferes with this process, leading to an accumulation of misfolded or unfolded proteins within the ER lumen.[3][6][14]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of unfolded proteins activates the UPR, a signaling network designed to restore ER homeostasis.[3][14]

-

UPR-Mediated Autophagy: All three major branches of the UPR (IRE1, PERK, and ATF6) can signal to the autophagy machinery to help clear the aggregated proteins and damaged ER fragments (a process known as ER-phagy), thereby alleviating cellular stress.

Notably, some studies have shown that restoring N-linked glycosylation by adding exogenous mannose can reverse 2-DG-induced autophagy without restoring ATP levels, suggesting that ER stress can be a dominant mechanism for autophagy induction by 2-DG in certain cancer cell lines.[3][14][15]

Part 3: Methodologies for Studying 2-DG-Induced Autophagy

To rigorously study 2-DG-induced autophagy, it is essential to measure autophagic flux—the complete process from autophagosome formation to lysosomal degradation.[8] Relying on a single static measurement (e.g., the number of autophagosomes) can be misleading, as an accumulation of autophagosomes could signify either increased formation or a blockage in lysosomal clearance.[9]

Protocol: Western Blotting for LC3-II Turnover

This is the most common method to assess autophagic flux by quantifying the amount of LC3-II degraded by the lysosome over time.[8]

Causality and Self-Validation: The critical component of this protocol is the parallel treatment with a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ).[16][17] These agents block the final degradation step. Therefore, the difference in LC3-II levels between samples with and without the inhibitor represents the amount of LC3-II that was delivered to the lysosome and degraded during the treatment period—this is the autophagic flux. An increase in LC3-II with 2-DG alone is ambiguous, but a further accumulation of LC3-II when BafA1 is added confirms a genuine increase in flux.[8]

Step-by-Step Methodology: [17][18]

-

Cell Seeding: Plate cells (e.g., HeLa, U87-MG) to reach 70-80% confluency on the day of the experiment.

-

Treatment Groups: Prepare four conditions:

-

Vehicle Control (e.g., DMSO).

-

2-DG alone (e.g., 5-10 mM for 16-24 hours).

-

Lysosomal Inhibitor alone (e.g., 100 nM BafA1 for the final 2-4 hours of culture).

-

2-DG + Lysosomal Inhibitor (add inhibitor for the final 2-4 hours of the 2-DG treatment).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly on the plate with 1x RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts (load 20-40 µg per lane) in Laemmli sample buffer and denature at 95°C for 5 minutes.

-

Separate proteins on a 15% or 4-20% gradient polyacrylamide gel. LC3-I runs at ~18 kDa and LC3-II at ~16 kDa.

-

Transfer proteins to a 0.2 µm PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000) overnight at 4°C.

-

Wash 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

Detect using an ECL substrate and image the blot.

-

-

Analysis: Quantify band intensities using software like ImageJ. Normalize LC3-II levels to a loading control (e.g., β-actin or GAPDH). Calculate the autophagic flux by subtracting the normalized LC3-II value of the 2-DG alone sample from the 2-DG + BafA1 sample.

| Treatment Condition | Expected LC3-II Level | Interpretation |

| Vehicle Control | Low / Basal | Basal level of autophagy. |

| 2-DG Alone | Increased | Potential increase in autophagy, but ambiguous. |

| Bafilomycin A1 Alone | Slightly Increased | Accumulation of autophagosomes from basal flux. |

| 2-DG + Bafilomycin A1 | Markedly Increased (>> 2-DG alone) | Confirms a robust induction of autophagic flux. |

Protocol: Tandem Fluorescence mCherry-EGFP-LC3 Assay

This microscopy-based assay provides powerful visual and quantitative data on autophagic flux at the single-cell level.[19][20]

Causality and Self-Validation: The assay relies on a tandem-tagged LC3 protein (mCherry-EGFP-LC3). In the neutral pH environment of the phagophore and autophagosome, both EGFP and mCherry fluoresce, appearing as yellow puncta (green + red).[19] When the autophagosome fuses with the acidic lysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta.[19][21] Therefore, an increase in yellow puncta indicates autophagosome formation, while an increase in red puncta confirms their successful delivery to the lysosome for degradation. This method inherently measures flux by distinguishing between pre- and post-lysosomal fusion structures.[20]

Step-by-Step Methodology:

-

Cell Transfection/Transduction: Generate a stable cell line expressing the mCherry-EGFP-LC3 plasmid or use a transient transfection.

-

Cell Culture and Treatment: Plate the engineered cells on glass-bottom dishes or coverslips. Treat with 2-DG as described in the Western blot protocol. A positive control like Rapamycin or starvation (HBSS) is recommended.

-

Live-Cell Imaging:

-

During the final hour of treatment, image the cells using a confocal or high-resolution fluorescence microscope.

-

Acquire images in both the green (EGFP) and red (mCherry) channels.

-

-

Image Analysis:

-

For each cell, count the number of yellow puncta (colocalized green and red signals) representing autophagosomes.

-

Count the number of red-only puncta representing autolysosomes.

-

-

Interpretation: An induction of autophagy by 2-DG will result in a significant increase in both yellow and, subsequently, red puncta compared to the vehicle control. A compound that blocks flux would show an increase in yellow puncta but a decrease in red puncta.

Protocol: Measuring Metabolic Effects with Seahorse XF Analyzer

To confirm that 2-DG is acting on its primary target, a Seahorse XF Glycolytic Rate Assay can be performed.[22] This provides a direct, functional readout of glycolytic inhibition.

Causality and Self-Validation: This assay measures the extracellular acidification rate (ECAR), an indicator of lactate production from glycolysis. The protocol uses a sequential injection of Rotenone/Antimycin A (to block mitochondrial respiration and force cells to rely on glycolysis) followed by 2-DG.[22][23] A sharp drop in ECAR after the 2-DG injection provides definitive proof that the observed acidification is glycolysis-dependent and that 2-DG is effectively inhibiting its target.[23][24]

Step-by-Step Methodology: [22][23][25]

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Assay Preparation: On the day of the assay, replace the growth medium with Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate for 1 hour in a non-CO2 37°C incubator.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge:

-

Port A: Rotenone/Antimycin A (Rot/AA) mixture (e.g., 0.5 µM final concentration).

-

Port B: this compound (2-DG) (e.g., 50 mM final concentration).

-

-

Run Assay: Calibrate the instrument and run the Glycolytic Rate Assay protocol on the Seahorse XF Analyzer. The instrument will measure basal rates, then rates after Rot/AA injection (compensatory glycolysis), and finally rates after 2-DG injection (non-glycolytic acidification).

-

Data Analysis: The software will calculate key parameters. The critical validation is observing a near-complete suppression of ECAR after 2-DG injection.

| Seahorse Parameter | Description | Expected Result with 2-DG |

| Basal Glycolysis | ECAR before injections. | N/A (Baseline) |

| Compensatory Glycolysis | ECAR after Rot/AA injection. | N/A (Measures max glycolytic capacity) |

| Post-2-DG Acidification | ECAR after 2-DG injection. | Should drop to near zero. |

Part 4: Applications in Research and Drug Development

The ability of 2-DG to potently induce autophagy makes it an invaluable tool and a potential therapeutic agent.

-

Probing Metabolic Vulnerabilities: In cancer research, 2-DG is used to exploit the "Warburg effect," the reliance of many tumor cells on aerobic glycolysis.[1] By shutting down this pathway, 2-DG can selectively target cancer cells.[2]

-

Synergistic Cancer Therapies: Autophagy induced by 2-DG is often a pro-survival response, allowing cancer cells to endure metabolic stress.[3][14] This has created a strong rationale for combination therapies. Pairing 2-DG with autophagy inhibitors (like hydroxychloroquine) can block this survival mechanism, leading to enhanced cancer cell death.[5][15] This strategy aims to turn a cytostatic effect into a cytotoxic one.

-

Studying Stress Signaling: Beyond cancer, 2-DG is a reliable tool for studying the fundamental cellular responses to energy deprivation and ER stress, allowing researchers to dissect the complex interplay between metabolism, protein folding, and cellular degradation pathways.

Part 5: Conclusion

This compound is more than a simple glycolysis inhibitor; it is a multi-faceted molecular probe that induces autophagy through converging pathways of bioenergetic and ER stress. Its utility in the lab is defined by its ability to create a robust and reproducible metabolic crisis, activating the core AMPK/mTORC1 signaling axis and the Unfolded Protein Response. For researchers and drug developers, a thorough understanding of these mechanisms, coupled with rigorous, flux-based measurement protocols, is paramount. By applying the validated methodologies detailed in this guide, scientists can confidently use 2-DG to dissect the intricate role of autophagy in health and disease, paving the way for novel therapeutic strategies.

References

-

Xi, H., Kurtoglu, M., Liu, H., et al. (2011). This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion. Cancer Chemotherapy and Pharmacology, 67(4), 899-910. [Link]

-

Kurtoglu, M., Xi, H., Liu, H., et al. (2011). This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Wang, Q., Liang, B., Shirwany, N. A., & Zou, M. H. (2011). This compound treatment of endothelial cells induces autophagy by reactive oxygen species-mediated activation of the AMP-activated protein kinase. PLoS One, 6(2), e17234. [Link]

-

Wang, Q., Liang, B., Shirwany, N. A., & Zou, M. H. (2011). This compound Treatment of Endothelial Cells Induces Autophagy by Reactive Oxygen Species-Mediated Activation of the AMP-Activated Protein Kinase. PLoS One. Available at: [Link]

-

Xi, H., Kurtoglu, M., Liu, H., et al. (2010). Abstract 4840: this compound induces autophagy through endoplasmic reticulum stress rather than by lowering ATP. Cancer Research, 70(8 Supplement), 4840. [Link]

-

Laurent, C., et al. (2020). Figure 3: Glycolysis blockade by 2DG induced an increase of autophagy flux in PC3 cells. ResearchGate. [Link]

-

Patsoukis, N., et al. (2021). Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer. Journal of Visualized Experiments. Available at: [Link]

-

Vyas, S., et al. (2009). Figure 1: Effect of 2-DG on autophagy in glioma cells. ResearchGate. [Link]

-

Lee, H., et al. (2020). Double autophagy modulators reduce 2-deoxyglucose uptake in sarcoma patients. Theranostics, 10(15), 6685–6694. [Link]

-

Agilent Technologies. (n.d.). Agilent Seahorse XF Glycolytic Rate Assay User Manual. Agilent. [Link]

-

Pelicano, H., et al. (2017). FINDING A ROLE FOR 2-DEOXYGLUCOSE IN CANCER TREATMENT. ResearchGate. [Link]

-

Zong, C., et al. (2014). Figure 2: Effects of 2-DG on ATP content and Akt, mTOR, and AMPK signaling. ResearchGate. [Link]

-

Kimura, S., et al. (2017). Quantitative and qualitative analysis of autophagy flux using imaging. Autophagy, 13(9), 1453-1460. [Link]

-

Agilent Technologies. (n.d.). Seahorse XF Glycolysis Stress Test Kit User Guide. Agilent. [Link]

-

Eng, K. E., & Panas, M. D. (2016). LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Methods in Molecular Biology, 1303, 161-170. [Link]

-

Kim, J., et al. (2011). AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1. Nature Cell Biology, 13(2), 132-141. [Link]

-

Scribd. (n.d.). Seahorse Assay Protocol. Scribd. [Link]

-

Gump, J. M., & Staskevich, G. (2014). Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry. Autophagy, 10(6), 1148-1155. [Link]

-

Zhou, X., et al. (2023). Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3. STAR Protocols. [Link]

-

Chino, H., et al. (2019). Establishment of a System for Screening Autophagic Flux Regulators Using a Modified Fluorescent Reporter and CRISPR/Cas9. Sensors, 19(24), 5451. [Link]

-

Jiang, P., & Mizushima, N. (2014). Methods for the Detection of Autophagy in Mammalian Cells. Current Protocols in Cell Biology, 63, 19.13.1-19.13.19. [Link]

-

Zhou, X., et al. (2023). Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3. STAR Protocols, 4(1), 101871. [Link]

-

Yu, L., et al. (2018). mTOR: a pharmacologic target for autophagy regulation. Journal of Clinical Investigation, 128(2), 553-562. [Link]

-

Yoshii, S. R., & Mizushima, N. (2017). Monitoring and Measuring Autophagy. International Journal of Molecular Sciences, 18(9), 1865. [Link]

-

Barth, S., et al. (2010). Assays to Monitor Autophagy Progression in Cell Cultures. Molecules, 15(1), 1-17. [Link]

-

Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. Bio-Techne. [Link]

-

Loos, B., et al. (2014). Methods for Measuring Autophagy in Mice. Cells, 3(1), 1-25. [Link]

-

Kumar, A., et al. (2022). This compound: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Molecules, 27(15), 4974. [Link]

-

Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. Bio-Rad. [Link]

-

Li, Y., et al. (2021). AMPK–mTOR Signaling and Cellular Adaptations in Hypoxia. International Journal of Molecular Sciences, 22(3), 1033. [Link]

-

Potter, W. B., et al. (2010). Figure 2: AMPK activation represses the mTOR pathway. ResearchGate. [Link]

-

Cai, Y., et al. (2022). Identification and Validation of Autophagy-Related Genes in Diabetic Retinopathy. Frontiers in Endocrinology, 13, 867373. [Link]

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Treatment of Endothelial Cells Induces Autophagy by Reactive Oxygen Species-Mediated Activation of the AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Validation of Autophagy-Related Genes in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Treatment of Endothelial Cells Induces Autophagy by Reactive Oxygen Species-Mediated Activation of the AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. khu.elsevierpure.com [khu.elsevierpure.com]

- 13. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]

- 14. This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. agilent.com [agilent.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Beyond Glycolysis: A Technical Guide to the Molecular Targets of 2-Deoxy-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-glucose (2-DG), a synthetic glucose analog, has long been characterized as a competitive inhibitor of hexokinase, the initial and rate-limiting enzyme in the glycolytic pathway. This targeted inhibition of glucose metabolism has positioned 2-DG as a valuable tool in cancer research, particularly for exploiting the Warburg effect observed in many tumor cells. However, a growing body of evidence reveals a more complex and multifaceted mechanism of action for 2-DG, extending far beyond simple ATP depletion. This in-depth technical guide provides a comprehensive overview of the molecular targets of 2-DG beyond hexokinase, with a focus on its profound impact on N-linked glycosylation, the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), and the subsequent activation of autophagy. A deeper understanding of these non-glycolytic effects is crucial for the rational design of novel therapeutic strategies and for elucidating the full spectrum of cellular responses to this intriguing molecule.

Introduction: The Classical View of this compound

This compound is structurally similar to glucose, with the hydroxyl group at the C-2 position replaced by a hydrogen atom. This seemingly minor modification has profound consequences for its metabolic fate. Upon cellular uptake via glucose transporters, 2-DG is phosphorylated by hexokinase to this compound-6-phosphate (2-DG-6P)[1][2][3]. However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway[2][3]. This leads to the intracellular accumulation of 2-DG-6P, which acts as a feedback inhibitor of hexokinase, effectively halting glycolysis and leading to a reduction in cellular ATP levels[4][5][6]. This mechanism is particularly effective in cancer cells that exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect)[1][7][8].

While the inhibition of glycolysis is a key aspect of 2-DG's biological activity, focusing solely on this mechanism provides an incomplete picture. The subsequent sections of this guide will delve into the equally important, yet often overlooked, non-glycolytic targets of 2-DG.

The Pivotal Role of 2-DG in Disrupting N-linked Glycosylation

One of the most significant molecular effects of 2-DG beyond glycolysis inhibition is its interference with N-linked glycosylation, a critical post-translational modification of proteins[1][9][10]. This occurs due to the structural similarity of 2-DG to mannose, a key sugar in the synthesis of N-glycan precursors[1][11].

Mechanism of Glycosylation Inhibition

N-linked glycosylation is a complex process that begins in the endoplasmic reticulum with the synthesis of a lipid-linked oligosaccharide (LLO) precursor. This precursor is then transferred en bloc to nascent polypeptide chains. 2-DG disrupts this process by several proposed mechanisms:

-

Competition with Mannose: 2-DG acts as a competitive inhibitor of mannose incorporation into the growing LLO chain[12].

-

Formation of Fraudulent Intermediates: 2-DG can be converted to 2-DG-GDP or 2-DG-dolichol, which are then incorporated into the LLO, leading to the synthesis of truncated or aberrant glycans[12].

This disruption of N-linked glycosylation results in the accumulation of misfolded or unfolded proteins within the ER, a condition known as ER stress[13][14]. The effects of 2-DG on N-linked glycosylation can be reversed by the addition of exogenous mannose, which competes with 2-DG and restores normal glycan synthesis[9][10][15][16][17].

Functional Consequences of Impaired Glycosylation

The inhibition of N-linked glycosylation by 2-DG has far-reaching consequences for cellular function, affecting a wide range of glycoproteins, including:

-

Receptor Tyrosine Kinases: 2-DG has been shown to impair the N-linked glycosylation of key oncogenic receptors such as Axl and Met, leading to reduced cell viability and colony formation in cancer cells[18].

-

Immune Ligands: The surface expression of NKG2D ligands, which are crucial for immune recognition of stressed and cancerous cells, is dependent on N-linked glycosylation and is potently inhibited by 2-DG[17].

-

Proinflammatory Cytokine Receptors: 2-DG can attenuate cellular responses to proinflammatory cytokines by inhibiting the N-linked glycosylation of their receptors[19].

The widespread impact of 2-DG on glycoprotein function underscores the importance of this non-glycolytic mechanism in its overall cellular effects.

Induction of Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The accumulation of unfolded and misfolded proteins in the ER due to 2-DG-mediated inhibition of N-linked glycosylation triggers a cellular stress response known as the unfolded protein response (UPR)[13][20][21]. The UPR is a complex signaling network that aims to restore ER homeostasis but can also induce apoptosis if the stress is too severe or prolonged.

Key UPR Signaling Pathways Activated by 2-DG

2-DG treatment leads to the activation of the three canonical branches of the UPR:

-

IRE1 (Inositol-requiring enzyme 1): This pathway leads to the splicing of XBP1 mRNA, generating a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

PERK (PKR-like ER kinase): PERK activation leads to the phosphorylation of eIF2α, which attenuates global protein synthesis to reduce the protein load on the ER. However, it also selectively promotes the translation of certain mRNAs, including that of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcriptionally active fragment that upregulates ER chaperones.

A hallmark of 2-DG-induced ER stress is the upregulation of the molecular chaperone GRP78 (glucose-regulated protein 78), also known as BiP, and the pro-apoptotic transcription factor CHOP[13][15][22].

Experimental Workflow for Assessing 2-DG-Induced ER Stress

A typical workflow to investigate the induction of ER stress by 2-DG involves the following steps:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of 2-DG for different time points.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to detect the expression levels of key UPR markers such as GRP78, CHOP, and phosphorylated PERK.

-

Quantitative RT-PCR: Isolate RNA and perform qRT-PCR to measure the mRNA levels of UPR target genes, including the spliced form of XBP1.

-

Immunofluorescence Microscopy: Fix and permeabilize cells, then stain for ER stress markers to visualize their subcellular localization and expression.

Caption: Experimental workflow for assessing 2-DG-induced ER stress.

Autophagy: A Consequence of ER Stress, Not ATP Depletion

Autophagy is a cellular self-degradation process that is activated in response to various stressors, including nutrient deprivation and the accumulation of damaged organelles or proteins[13][15]. 2-DG is a potent inducer of autophagy, and compelling evidence suggests that this is primarily a consequence of ER stress rather than ATP depletion from glycolysis inhibition[13][15][20].

The ER Stress-Autophagy Axis

Studies have shown that the addition of exogenous mannose, which rescues 2-DG-induced ER stress, also reverses the induction of autophagy, even though cellular ATP levels remain low[13][15]. This indicates that the activation of autophagy by 2-DG is mechanistically linked to the UPR. Furthermore, under anaerobic conditions where 2-DG severely depletes ATP, autophagy is diminished, correlating with lower levels of the ER stress marker GRP78[13][15].

In some cellular contexts, 2-DG-induced autophagy is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of AMP-activated protein kinase (AMPK)[23][24].

Signaling Pathway of 2-DG-Induced Autophagy

Caption: 2-DG induces autophagy primarily via ER stress.

Protocol for Measuring Autophagy

The induction of autophagy can be monitored by assessing the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Step-by-Step Protocol for LC3 Western Blotting:

-

Cell Lysis: After treatment with 2-DG, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

Other Non-Canonical Targets and Effects of 2-DG

Beyond the well-established effects on glycosylation and ER stress, emerging research suggests that 2-DG may have other molecular targets:

-

Pentose Phosphate Pathway (PPP): 2-DG can affect the PPP, which is crucial for generating NADPH for reductive biosynthesis and antioxidant defense[25].

-

Wnt/β-catenin Signaling: In cervical cancer cells, 2-DG has been shown to down-regulate the Wnt/β-catenin signaling pathway by accelerating the degradation of β-catenin[26].

-

Glycogen Synthesis: Under certain conditions, 2-DG can be incorporated into glycogen, which has implications for studies measuring glucose uptake using radiolabeled 2-DG[27].

These findings suggest that the cellular effects of 2-DG are highly context-dependent and can involve the modulation of multiple signaling pathways.

Summary and Future Perspectives

The molecular mechanisms of this compound extend far beyond its classical role as a hexokinase inhibitor. Its ability to disrupt N-linked glycosylation, induce ER stress and the UPR, and subsequently trigger autophagy are critical components of its biological activity. These non-glycolytic effects have profound implications for its use as a therapeutic agent, particularly in oncology.

Future research should focus on further dissecting the context-dependent interplay between the glycolytic and non-glycolytic effects of 2-DG. A deeper understanding of these complex mechanisms will be essential for the development of more effective combination therapies that exploit the multifaceted nature of this remarkable molecule. By looking beyond hexokinase, we can unlock the full therapeutic potential of this compound.

References

-

Xi, H., Kurtoglu, M., & Lampidis, T. J. (2014). This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion. Cancer Chemotherapy and Pharmacology, 73(1), 85-92. [Link]

-

Kurtoglu, M., Gao, N., Shang, J., Maher, J. C., & Lampidis, T. J. (2007). This compound activates autophagy via endoplasmic reticulum stress rather than ATP depletion. Cancer Chemotherapy and Pharmacology, 60(4), 529-537. [Link]

-

Kurtoglu, M., Maher, J. C., & Lampidis, T. J. (2007). Under normoxia, this compound elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation. Molecular Cancer Therapeutics, 6(11), 3049-3055. [Link]

-

Merchan, J. R., Kovacs, Z., & Rabbani, Z. N. (2008). This compound (2-DG) inhibits angiogenesis by interfering with N-linked glycosylation. Cancer Research, 68(9 Supplement), 3585-3585. [Link]

-

Ma, J., Nakagawa, J., & Kojima, S. (2020). 2‐Deoxy‐d‐glucose induces deglycosylation of proinflammatory cytokine receptors and strongly reduces immunological responses in mouse models of inflammation. Clinical & Translational Immunology, 9(10), e1193. [Link]

-

Klemke, M., De-Santis, P., & Reiss, C. (2015). Dose-dependent effect of this compound on glycoprotein mannosylation in cancer cells. IUBMB Life, 67(5), 373-382. [Link]

-

Haderspeck, J. C., & Wajant, H. (2012). 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation. The Journal of Immunology, 188(4), 1807-1815. [Link]

-

Zhu, X., Chen, J., & Yu, J. (2011). This compound Treatment of Endothelial Cells Induces Autophagy by Reactive Oxygen Species-Mediated Activation of the AMP-Activated Protein Kinase. PLoS ONE, 6(2), e17234. [Link]

-

Xi, H., Kurtoglu, M., & Lampidis, T. J. (2010). Abstract 4840: this compound induces autophagy through endoplasmic reticulum stress rather than by lowering ATP. Cancer Research, 70(8 Supplement), 4840-4840. [Link]

-

Lee, Y. C., Lin, T. H., & Shieh, T. M. (2020). This compound-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met. International Journal of Molecular Sciences, 21(18), 6649. [Link]

-

Zhu, X., Chen, J., & Yu, J. (2011). This compound treatment of endothelial cells induces autophagy by reactive oxygen species-mediated activation of the AMP-activated protein kinase. PLoS ONE, 6(2), e17234. [Link]

-

Xi, H., Kurtoglu, M., & Lampidis, T. J. (2011). 2-DG induces ATP reduction, ER stress/UPR and autophagy. 1420 (a),... ResearchGate. [Link]

-

Ahmad, A., Padhye, S., & Sarkar, F. H. (2007). Association between the unfolded protein response, induced by 2-deoxyglucose, and hypersensitivity to cisplatin: a mechanistic study employing molecular genomics. WSU Research Exchange. [Link]

-